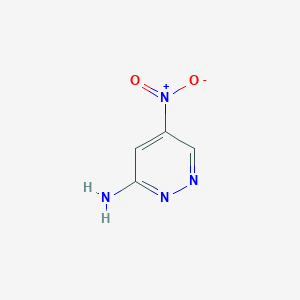

5-Nitropyridazin-3-amine

Beschreibung

Contextual Significance of Pyridazine (B1198779) Scaffolds in Modern Organic Synthesis

The pyridazine nucleus is a versatile scaffold in the design of new pharmacologically active compounds. researchgate.net Its derivatives have demonstrated a wide range of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. researchgate.netacs.org The presence of two adjacent nitrogen atoms in the pyridazine ring influences its electronic properties and allows for diverse synthetic modifications. researchgate.net This makes the pyridazine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. nih.gov

The utility of pyridazine-based compounds extends to their role as kinase inhibitors, which are crucial in cancer therapy. researchgate.net For instance, some pyridazine derivatives have been designed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapies. nih.gov The ease of synthesis and the ability to modulate physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties further enhance the value of pyridazine scaffolds in drug discovery. researchgate.netnih.gov

Historical Development and Current Research Landscape of Nitropyridazines

The introduction of a nitro group onto the pyridazine ring creates a class of compounds known as nitropyridazines. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the pyridazine core. This has been exploited in the synthesis of various energetic materials and as a precursor for other functional groups. d-nb.infoscispace.com

Early research into nitropyridazines often focused on their synthesis and basic reactivity. More recent research has expanded to explore their applications in various fields. For example, nitropyridazine derivatives have been investigated for their potential as energetic materials. d-nb.info The synthesis of these compounds often involves the nitration of a pyridazine precursor. d-nb.infoambeed.com

Current research continues to explore the synthesis of novel nitropyridazine derivatives and their applications. This includes the development of new synthetic methodologies and the investigation of their biological activities. For instance, recent studies have focused on the functionalization of nitropyridazines to create complex molecules with potential therapeutic applications. researchgate.net The development of nitropyridazine-N-oxides is another area of active research, aimed at creating advanced energetic materials. researchgate.net

Strategic Importance of 5-Nitropyridazin-3-amine as a Building Block in Complex Molecular Architectures

5-Nitropyridazin-3-amine, with its specific arrangement of functional groups, is a strategically important building block in organic synthesis. The presence of both a nucleophilic amino group and an electron-withdrawing nitro group on the pyridazine ring allows for a variety of chemical transformations.

The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents. The nitro group, being a strong electron-withdrawing group, activates the pyridazine ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be reduced to an amino group, providing a route to diaminopyridazine derivatives.

This dual reactivity makes 5-Nitropyridazin-3-amine a versatile precursor for the synthesis of more complex heterocyclic systems. For example, it has been used in the synthesis of compounds with potential applications in medicinal chemistry. One such example is the synthesis of JWS-USC-75-IX, a compound with acetylcholinesterase inhibitory activity and M2 receptor antagonist activity, which has been studied for its potential in treating cognitive decline. nih.govnih.gov

The strategic importance of 5-Nitropyridazin-3-amine is further highlighted by its use in the construction of fused heterocyclic systems. These complex molecules often exhibit unique biological activities and are of great interest in drug discovery. mdpi.com

Interactive Data Table: Properties of 5-Nitropyridazin-3-amine

| Property | Value |

| CAS Number | 856587-98-9 |

| Molecular Formula | C4H4N4O2 |

| Molecular Weight | 140.10 g/mol |

| Appearance | Not specified |

| Storage | Keep in dark place, sealed in dry, 2-8°C |

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H4N4O2 |

|---|---|

Molekulargewicht |

140.10 g/mol |

IUPAC-Name |

5-nitropyridazin-3-amine |

InChI |

InChI=1S/C4H4N4O2/c5-4-1-3(8(9)10)2-6-7-4/h1-2H,(H2,5,7) |

InChI-Schlüssel |

DDLOTJTTXCYFSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NN=C1N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Nitropyridazin 3 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies offer an efficient pathway to 5-Nitropyridazin-3-amine by modifying an existing pyridazine (B1198779) structure. These methods include introducing a nitro group onto an amine-substituted pyridazine or, conversely, adding an amino group to a nitrated pyridazine.

Nitration of Pyridazin-3-amine Precursors

The introduction of a nitro group onto the pyridazine ring via electrophilic aromatic substitution is a fundamental approach. However, azine derivatives like pyridazine are generally resistant to direct nitration due to the electron-withdrawing nature of the ring nitrogen atoms. rsc.org The presence of a potent electron-donating group is often necessary to activate the ring for effective electrophilic substitution. rsc.org

Regioselectivity and Yield Optimization in Nitration Processes

The nitration of pyridazin-3-amine precursors is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 3-position directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 5-position, resulting in the desired 5-Nitropyridazin-3-amine.

Optimizing the yield for this reaction involves careful control of several factors, including temperature, reaction time, and the ratio of nitrating agents. Analogous nitration reactions on other amino-substituted azines, such as 2-aminopyridine, demonstrate that maintaining low temperatures (e.g., 0°C) during the addition of the nitrating mixture is crucial to prevent side reactions. chemicalbook.com Subsequent controlled warming can then drive the reaction to completion. chemicalbook.com Modern techniques, such as the use of microreactors, have been shown to improve yields significantly, with some preparations of analogous compounds like 5-nitro-2-aminopyridine reaching yields as high as 79%. google.com

Table 1: Illustrative Nitration Conditions for Amino-Azine Precursors Data based on analogous nitration of aminopyridines.

| Precursor | Nitrating System | Temperature | Yield | Reference |

| 2-Amino-3-methylpyridine | Conc. H₂SO₄, Fuming HNO₃ | 0°C to 50°C | 35% | chemicalbook.com |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃ | 20-60°C (Microreactor) | 76-79% | google.com |

Influence of Activating Groups on Nitration Efficacy

The success of the nitration of pyridazine precursors is highly dependent on the electronic nature of the substituents on the ring. The pyridazine nucleus itself is electron-deficient, which deactivates it towards electrophilic attack. rsc.org

The presence of a strong activating group, such as an amino (-NH₂) group, is crucial for the reaction to proceed effectively. rsc.orgresearchgate.net Activating groups are electron-donating, increasing the electron density of the carbon atoms within the aromatic ring and making it more susceptible to attack by electrophiles like the nitronium ion. researchgate.netmasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amino group participates in resonance, significantly enhancing the nucleophilicity of the pyridazine ring, thereby facilitating the nitration process. masterorganicchemistry.com Without such activation, electrophilic substitution on the pyridazine ring is generally difficult to achieve. researchgate.net

Amination Strategies for Nitropyridazines

An alternative synthetic route involves the introduction of an amino group onto a pyridazine ring that already contains a nitro group. This is typically accomplished through nucleophilic aromatic substitution, where an amine source acts as the nucleophile.

Vicarious Nucleophilic Amination (VNA) Approaches

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitropyridazine. wikipedia.org The reaction is characterized by the use of a nucleophile that contains a leaving group on the atom that forms the new bond. organic-chemistry.org

For the amination of nitropyridazines, reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) can be used. rsc.orgntnu.no In these reactions, the amination typically occurs at the position para to the electron-withdrawing nitro group. rsc.orgntnu.no For instance, the VNA of 3-nitropyridine (B142982) derivatives selectively yields the 6-amino product in moderate to good yields. rsc.org This methodology provides a general route for the preparation of amino-nitropyridines and related compounds. rsc.org

Table 2: Reagents for Vicarious Nucleophilic Amination (VNA) of Nitropyridines

| Nitro-Aromatic Substrate | Aminating Reagent | Position of Amination | Yield | Reference |

| 3-Nitropyridine derivatives | Hydroxylamine | 6-position (para to NO₂) | Moderate to Good | rsc.org |

| 3-Nitropyridine derivatives | 4-Amino-1,2,4-triazole | 6-position (para to NO₂) | Moderate to Good | rsc.org |

Oxidative Amination Techniques

Oxidative amination is another method for introducing an amino group onto an activated ring system. This process involves the formal replacement of a C-H bond with a C-N bond in the presence of an oxidizing agent. rsc.org

A selective method for the amination of 3-nitropyridine has been developed using ammonia (B1221849) in a DMSO/water solvent system with potassium permanganate (B83412) as the oxidant. ntnu.no This reaction proceeds at room temperature and produces 2-amino-5-nitropyridine (B18323) with high selectivity and a 66% yield. ntnu.no This approach demonstrates that direct amination can be achieved with high regioselectivity under specific oxidative conditions. Furthermore, oxidative amination of 3-nitropyridines can also be accomplished with alkylamines, such as n-butylamine and diethylamine, to furnish the corresponding 2-alkylamino-5-nitropyridines. ntnu.no

Table 3: Examples of Oxidative Amination of 3-Nitropyridine

| Amine Source | Oxidant | Product | Yield | Reference |

| Ammonia | Potassium Permanganate | 2-Amino-5-nitropyridine | 66% | ntnu.no |

| n-Butylamine | Not specified | 2-(n-Butylamino)-5-nitropyridine | Not specified | ntnu.no |

| Diethylamine | Not specified | 2-(Diethylamino)-5-nitropyridine | Not specified | ntnu.no |

Synthesis via Functional Group Interconversions on Pyridazine Cores

A principal strategy for the synthesis of 5-nitropyridazin-3-amine and its derivatives involves the chemical modification of existing pyridazine ring systems. This approach, known as functional group interconversion, allows for the introduction or alteration of substituents to achieve the target molecular architecture. Key transformations in this context include the reduction of nitropyridazines to form the corresponding aminopyridazines and nucleophilic displacement reactions to introduce the amine group.

Reduction of Nitropyridazines to Aminopyridazines

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aminopyridazines from their nitro-substituted precursors. This reduction can be accomplished through several methods, including catalytic hydrogenation and electrochemical protocols, each offering distinct advantages in terms of selectivity and reaction conditions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.govfujifilm.com The reaction is versatile and can be applied to a wide range of nitroaromatic and nitroheteroaromatic compounds. nih.gov The choice of hydrogen source can vary, from hydrogen gas to transfer hydrogenation reagents like hydrazine (B178648) hydrate. nih.gov

The chemoselectivity of the reduction can be a critical factor, especially when other reducible functional groups, such as halogens, are present on the pyridazine ring. nih.gov By carefully selecting the catalyst and reaction conditions, it is often possible to selectively reduce the nitro group while preserving other functionalities. fujifilm.com For instance, modified palladium catalysts, such as Pd/C(en) where the catalyst's activity is modulated by ethylenediamine, can offer enhanced selectivity for the reduction of a nitro group in the presence of other reducible moieties. fujifilm.com

Below is a table summarizing representative conditions for the catalytic hydrogenation of nitroarenes, which are analogous to nitropyridazines.

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) |

| Halogenated Nitroarene | 5% Pd/C | Hydrazine Hydrate | Methanol | 80 | >90 |

| p-Chloronitrobenzene | Morpholine-modified Pd/γ-Al2O3 | Hydrogen Gas | Not Specified | Not Specified | >99 |

Electrochemical methods offer a green and often highly selective alternative for the reduction of nitropyridazines. google.com This technique utilizes an electric current to drive the reduction of the nitro group to an amine, often avoiding the need for harsh chemical reducing agents. google.com The reaction is typically carried out in an electrolytic cell containing an anode and a cathode.

For the reduction of 3-nitropyridine derivatives, for example, an electrochemical process can be conducted in an acidic solution, which may also contain salts or be an alcoholic solution. google.com The choice of anode and anolyte are important parameters in optimizing the reaction. Graphite or lead/lead dioxide are common anode materials, and the anolyte is often a mineral acid such as hydrochloric acid or sulfuric acid. google.com The temperature of the electrochemical reduction is also a key variable, with reactions often carried out at elevated temperatures, but typically not exceeding 90°C. google.com

The following table provides an example of conditions for the electrochemical reduction of a nitropyridine derivative.

| Substrate | Anode Material | Anolyte | Solvent | Temperature (°C) | Current Density (A/dm²) |

| 4-amino-3-nitropyridine | Not Specified | Sulfuric Acid | Methanol | ~50 | 1.5 |

Nucleophilic Displacement Reactions

Nucleophilic displacement is a powerful tool for introducing amine functionalities onto the pyridazine ring. This approach typically involves the reaction of a pyridazine bearing a suitable leaving group, such as a halogen, with an amine nucleophile. The presence of a nitro group on the pyridazine ring can activate it towards nucleophilic attack, facilitating these displacement reactions.

A common synthetic route to aminopyridazines involves the nucleophilic substitution of a halogen atom on a nitropyridazine intermediate. In this reaction, the halogen atom acts as a leaving group and is displaced by an amine. For instance, 3,6-dichloropyridazine (B152260) can be reacted with ammonia to produce 3-amino-6-chloropyridazine. google.comgoogle.com The reaction conditions, such as temperature and solvent, are crucial for achieving a good yield and selectivity.

The reaction of 3,6-dichloropyridazine with aqueous ammonia can be carried out in a suitable solvent at elevated temperatures to afford the desired aminopyridazine derivative. google.com The molar ratio of the reactants is also a key parameter to control. The use of a polyether co-solvent has also been reported to facilitate this type of amination reaction. google.com

The table below illustrates typical conditions for the amination of a dichloropyridazine.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

| 3,6-dichloropyridazine | Aqueous Ammonia | Methanol | 85 | 91.42 |

| 3,6-dichloropyridazine | Aqueous Ammonia | DMF | 180 | 93.70 |

The transformation of a nitro group into an amine group is a pivotal step in the synthesis of many aminopyridazine derivatives. While this is fundamentally a reduction, in the broader context of functional group interconversions, it represents a direct pathway from a readily introduced nitro functionality to the desired amine. The presence of the nitro group on the pyridazine ring is often a result of direct nitration of the parent heterocycle.

The conversion of the nitro group to an amine can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. nih.gov As detailed in the section on reduction methods, catalytic hydrogenation and electrochemical reduction are highly effective for this transformation. nih.govgoogle.com These methods provide a reliable means to achieve the nitro-to-amine interconversion on the pyridazine core, ultimately leading to the formation of compounds such as 5-nitropyridazin-3-amine and its derivatives.

Preparation of Substituted 5-Nitropyridazin-3-amine Analogues

The synthesis of substituted 5-nitropyridazin-3-amine analogues involves multi-step processes that often begin with a pre-functionalized pyridazine core. The introduction of various substituents is crucial for developing a library of compounds for further investigation. The following sections detail the synthetic methodologies for preparing key intermediates and introducing diverse chemical moieties.

Synthesis of Dihalo-nitropyridazinamines (e.g., 3,6-dichloro-5-nitropyridazin-4-amine)

The synthesis of dihalo-nitropyridazinamines serves as a critical step in the generation of diverse 5-nitropyridazin-3-amine derivatives. These halogenated intermediates are versatile precursors for subsequent nucleophilic substitution reactions. A representative example is the synthesis of 3,6-dichloro-5-nitropyridazin-4-amine, which can be conceptualized through a multi-step sequence involving chlorination, nitration, and amination of a pyridazine scaffold. While a direct synthetic protocol for this specific pyridazine derivative is not extensively detailed in readily available literature, the synthesis can be inferred from established methodologies for analogous pyridine (B92270) and pyrimidine (B1678525) systems. chemimpex.commdpi.comgoogle.com

The general approach would likely commence with a dichloropyridazine, which then undergoes nitration. The positioning of the nitro group is directed by the existing substituents on the pyridazine ring. For instance, the nitration of 2,6-dichloropyridine (B45657) with a mixture of concentrated sulfuric acid and nitric acid yields 2,6-dichloro-3-nitropyridine. google.com A similar strategy could be applied to a corresponding dichloropyridazine.

Subsequent introduction of an amino group is typically achieved through nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the nitro group and the pyridazine ring nitrogen atoms activates the halogenated positions towards nucleophilic attack. libretexts.org Ammonolysis, the reaction with ammonia or an ammonia equivalent, can displace one of the chloro substituents to introduce the amino group. google.com The regioselectivity of this amination is influenced by the electronic environment of the carbon atoms bearing the chlorine atoms.

A plausible synthetic pathway is outlined below:

Nitration of a Dichloropyridazine: A suitable dichloropyridazine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the pyridazine ring.

Selective Amination: The resulting dichloronitropyridazine is then subjected to amination. By carefully controlling reaction conditions such as temperature and solvent, a selective substitution of one of the chlorine atoms by an amino group can be achieved.

This stepwise approach allows for the controlled synthesis of dihalo-nitropyridazinamines, which are valuable intermediates for the further introduction of alkoxy, alkyl, and other functional groups.

| Step | Reaction Type | Typical Reagents and Conditions | Precursor | Product |

| 1 | Nitration | Conc. H₂SO₄, Conc. HNO₃ | Dichloropyridazine | Dichloronitropyridazine |

| 2 | Amination (Ammonolysis) | Aqueous or alcoholic ammonia, heat | Dichloronitropyridazine | Dihalo-nitropyridazinamine |

Introduction of Alkoxy and Alkyl Substituents on Nitropyridazine Cores

The functionalization of nitropyridazine cores with alkoxy and alkyl substituents is a key strategy for modifying the physicochemical properties of the parent compound. These substitutions are typically introduced via nucleophilic substitution reactions on halogenated or otherwise activated nitropyridazine intermediates.

Introduction of Alkoxy Substituents:

The introduction of alkoxy groups onto a nitropyridazine core is generally accomplished through a nucleophilic aromatic substitution reaction where an alkoxide displaces a suitable leaving group, such as a halide. chemrxiv.org The reaction of a chloro-substituted nitropyridazine with an alkali metal alkoxide (e.g., sodium methoxide, sodium ethoxide) in an appropriate solvent like the corresponding alcohol or an aprotic polar solvent, leads to the formation of the corresponding alkoxy-substituted nitropyridazine.

The presence of the electron-withdrawing nitro group facilitates this substitution by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov The choice of the alkoxide determines the nature of the alkoxy group introduced.

| Reaction Type | Reagents | Substrate | Product |

| Nucleophilic Aromatic Substitution | Sodium Alkoxide (RONa) in ROH | Chloro-nitropyridazine | Alkoxy-nitropyridazine |

Introduction of Alkyl Substituents:

The introduction of alkyl groups onto a nitropyridazine ring can be more challenging and may require different synthetic strategies compared to alkoxy groups. Direct alkylation of the nitropyridazine ring can be achieved through various methods, though overalkylation can be a concern with amino groups present. youtube.comlibretexts.org

One common approach for N-alkylation of the amino group involves reaction with an alkyl halide in the presence of a base. The base is necessary to deprotonate the amine, generating a more nucleophilic species that can then react with the alkyl halide.

Alternatively, for C-alkylation, methods such as cross-coupling reactions could be employed if the pyridazine ring is appropriately functionalized with a suitable leaving group (e.g., a halogen) and the alkyl group is introduced via an organometallic reagent. However, for the direct introduction of an alkyl group onto the nitropyridazine core, more specialized methods might be necessary.

| Reaction Type | Reagents | Substrate | Product |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | 5-Nitropyridazin-3-amine | N-Alkyl-5-nitropyridazin-3-amine |

Reactivity and Mechanistic Pathways of 5 Nitropyridazin 3 Amine

Nucleophilic Substitution at the Pyridazine (B1198779) Ring System

The pyridazine ring, particularly when substituted with strong electron-withdrawing groups like the nitro group (NO₂), is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the synthetic utility of 5-nitropyridazin-3-amine, allowing for the introduction of a variety of functional groups onto the heterocyclic core. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnumberanalytics.com The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. numberanalytics.commasterorganicchemistry.com

Reactivity of the Nitro Group as a Leaving Group in Substitution Reactions

While halogens are more conventional leaving groups in SNAr reactions, the nitro group can also be displaced by nucleophiles, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents. ccspublishing.org.cn In the context of nitropyridazines, the electron-deficient nature of the pyridazine ring itself, compounded by the strong electron-withdrawing effect of the nitro group, can facilitate the displacement of the nitro group by strong nucleophiles.

However, in many cases, other substituents on the pyridazine ring, such as halogens, are preferentially displaced over the nitro group. ccspublishing.org.cn The propensity of the nitro group to act as a leaving group is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of other activating or deactivating groups on the ring. For instance, in reactions with thiols, it has been observed that halo-substituents are better leaving groups than the nitro group. ccspublishing.org.cn

Regioselectivity of Nucleophilic Attack on Nitropyridazinamine Scaffolds

The regioselectivity of nucleophilic attack on nitropyridazinamine scaffolds is a critical aspect of their reactivity, dictating the structure of the resulting products. oxfordsciencetrove.com The positions on the pyridazine ring are not equally reactive, and the outcome of a substitution reaction is governed by the electronic effects of the existing substituents.

In nucleophilic aromatic substitution, the attack generally occurs at positions that are ortho or para to a strong electron-withdrawing group. masterorganicchemistry.comuci.edu This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing group from these positions. In 5-nitropyridazin-3-amine, the nitro group at the 5-position strongly activates the ring towards nucleophilic attack. The most likely positions for nucleophilic attack would be those that allow for resonance stabilization of the intermediate by the nitro group.

Studies on related nitropyridine systems have shown that nucleophilic attack often occurs at the position para to the nitro group. researchgate.net In the case of 3-bromo-4-nitropyridine, reaction with amines can lead to an unexpected nitro-group migration, highlighting the complex interplay of factors that determine the final product. clockss.org The regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions. dalalinstitute.comd-nb.info For instance, in reactions of substituted epoxides, the regioselectivity of ring-opening is highly dependent on whether the reaction is carried out under acidic or basic conditions. d-nb.info

Influence of Ring Substituents on Reaction Pathways

The nature and position of other substituents on the pyridazine ring have a profound influence on the reaction pathways of 5-nitropyridazin-3-amine. numberanalytics.com Electron-donating groups, such as alkyl groups, can decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer complex. Conversely, additional electron-withdrawing groups can further activate the ring, making the substitution reaction more facile. masterorganicchemistry.com

Steric hindrance from bulky substituents can also play a significant role in determining the regioselectivity of nucleophilic attack. rsc.org A nucleophile may preferentially attack a less sterically hindered position, even if it is electronically less favored. The presence of other leaving groups on the ring, such as halogens, can also alter the reaction outcome. As mentioned earlier, halogens are often better leaving groups than the nitro group and can be selectively replaced. ccspublishing.org.cn

Transformations of the Amine Functionality

The primary amino group of 5-nitropyridazin-3-amine is a versatile functional handle that can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound. libretexts.org

Diazotization Reactions and Derivative Formation

Primary aromatic amines, including 5-nitropyridazin-3-amine, can be converted to diazonium salts through a process called diazotization. organic-chemistry.orgiitk.ac.in This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. iitk.ac.inmasterorganicchemistry.comgoogle.com

The resulting diazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. mnstate.edu This allows for the facile introduction of a wide range of substituents onto the pyridazine ring through Sandmeyer-type reactions. These reactions involve the displacement of the diazonium group by various nucleophiles, often catalyzed by copper(I) salts. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively. mnstate.edu

Furthermore, diazonium salts can undergo other transformations. For instance, heating a diazonium salt in an aqueous acidic solution can lead to the formation of a hydroxyl group. mnstate.edu The versatility of diazonium salt chemistry provides a powerful tool for the synthesis of a diverse array of pyridazine derivatives from 5-nitropyridazin-3-amine. semanticscholar.org

N-Nitration of Aminopyridazines

The N-nitration of aminopyridazines involves the introduction of a nitro group onto the nitrogen atom of the amino group, forming a nitramine. The direct N-nitration of primary aromatic amines can be challenging as the basicity of the amino group can lead to salt formation with the nitrating agent. cranfield.ac.uk However, the basicity of the amino group in aminopyridazines is reduced due to the electron-withdrawing nature of the pyridazine ring, which can facilitate N-nitration under certain conditions. cranfield.ac.uk

Various nitrating agents and methods have been developed for the N-nitration of amines. nih.govthieme-connect.com For secondary amines, reagents like 4-chloro-5-methoxy-2-nitropyridazin-3-one have been shown to be effective nitro group transfer agents, affording N-nitramines in good yields under mild, neutral conditions. acs.orgacs.orgcore.ac.uk While this specific reagent was demonstrated for secondary amines, similar strategies could potentially be adapted for the N-nitration of primary aminopyridazines. The resulting N-nitropyridazinamines are themselves interesting compounds with potential applications in energetic materials and as synthetic intermediates.

Amine-Centered Functionalization Strategies

The amino group at the C3 position of 5-Nitropyridazin-3-amine is a key site for synthetic modifications. Its nucleophilic character allows for a range of functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

One common strategy involves the reaction of the amine with electrophiles. For instance, acylation with acid chlorides or anhydrides can introduce acyl groups, forming amide derivatives. This transformation can be useful for modulating the electronic properties of the molecule or for serving as a protecting group during subsequent reactions. Similarly, alkylation reactions can be employed to introduce alkyl chains, though these reactions can sometimes be challenging to control and may lead to polyalkylation. youtube.com

The amino group also facilitates participation in coupling reactions. For example, it can be diazotized and subsequently replaced by various other functional groups, a transformation that significantly expands the synthetic utility of the parent compound. msu.edu Furthermore, the amine can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles on the pyridazine ring.

Recent advancements in photoredox catalysis have opened up new avenues for amine functionalization. nih.govsioc-journal.cn These methods often involve the generation of highly reactive radical intermediates from tertiary amines, which can then participate in a variety of bond-forming reactions. nih.gov While 5-Nitropyridazin-3-amine is a primary amine, derivatization to a tertiary amine could allow it to participate in such transformations, offering a modern approach to its functionalization. nih.govsioc-journal.cn

The functionalization of amines is a cornerstone of medicinal chemistry and materials science. mdpi.comincatt.nl The ability to modify the amino group of 5-Nitropyridazin-3-amine allows for the systematic exploration of structure-activity relationships and the development of new compounds with tailored properties.

Reactivity of the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that profoundly influences the reactivity of the entire molecule. Its presence deactivates the pyridazine ring towards electrophilic attack and activates it towards nucleophilic substitution.

The reduction of the nitro group to an amino group is a synthetically valuable transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This reaction opens up a different set of possibilities for further functionalization of the resulting diamine.

Several methods are available for the reduction of aromatic nitro compounds, and the choice of reagent often depends on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

| Reagent | Conditions | Comments |

| H₂/Pd/C | Catalytic hydrogenation | A common and efficient method, but may also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl | Metal in acidic media | A classic and cost-effective method. masterorganicchemistry.com |

| SnCl₂/HCl | Metal salt in acidic media | A milder alternative to Fe/HCl. commonorganicchemistry.comyoutube.com |

| Na₂S₂O₄ | Sodium dithionite | Useful for selective reductions in some cases. wikipedia.org |

Table 1: Common Reagents for Nitro Group Reduction

The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. The specific mechanism can vary depending on the reducing agent and reaction conditions.

The nitro group's strong electron-withdrawing nature significantly modulates the electron density distribution across the 5-Nitropyridazin-3-amine molecule. vaia.comfiveable.me This effect is transmitted through both inductive and resonance effects.

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridazine ring through the sigma bond framework. vaia.com

Resonance Effect: The nitro group can participate in resonance delocalization, further withdrawing electron density from the ring. This is particularly pronounced at the ortho and para positions relative to the nitro group. vaia.comfiveable.me

This electron density modulation has several important consequences:

Decreased Basicity of the Amino Group: The withdrawal of electron density reduces the availability of the lone pair on the amino nitrogen, making it less basic compared to an amino group on an un-substituted pyridazine ring. vaia.com

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it more susceptible to attack by nucleophiles. The nitro group itself can sometimes act as a leaving group in such reactions. mdpi.com

Influence on Spectroscopic Properties: The altered electron distribution affects the molecule's spectroscopic signatures, such as its NMR and UV-Vis spectra.

Computational methods, such as Density Functional Theory (DFT), can be used to model the electron density distribution and predict the reactivity of different sites within the molecule. mdpi.com These studies can provide valuable insights into the role of the nitro group in modulating the electronic structure and, consequently, the chemical behavior of 5-Nitropyridazin-3-amine. mdpi.com

Investigating Reaction Mechanisms Involving 5-Nitropyridazin-3-amine

Elucidating the mechanisms of reactions involving 5-Nitropyridazin-3-amine is crucial for understanding its reactivity and for optimizing reaction conditions to achieve desired outcomes. Mechanistic investigations often involve a combination of experimental and computational approaches.

Experimental techniques that can provide mechanistic insights include:

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature) can help to determine the rate law and provide information about the transition state.

Isotope Labeling Studies: Replacing an atom with its isotope (e.g., ¹⁴N with ¹⁵N) and tracking its fate in the products can reveal bond-breaking and bond-forming steps.

Spectroscopic Analysis: Techniques such as NMR, IR, and Mass Spectrometry can be used to identify reaction intermediates and byproducts, providing clues about the reaction pathway. bldpharm.com

Computational chemistry plays an increasingly important role in mechanistic studies. mdpi.com DFT calculations can be used to:

Model Reactant and Product Structures: Determine the geometries and energies of the starting materials and products.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides a theoretical estimate of the reaction rate.

Visualize Molecular Orbitals: Understanding the interactions between the frontier molecular orbitals (HOMO and LUMO) of the reactants can provide insights into the nature of the chemical reaction. mdpi.com

By combining experimental data with computational modeling, a detailed picture of the reaction mechanism can be constructed. This knowledge is invaluable for predicting the outcome of new reactions and for designing more efficient and selective synthetic routes.

Derivatization Strategies and Synthetic Applications of 5 Nitropyridazin 3 Amine Scaffolds

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org These reactions have become essential for functionalizing heterocyclic compounds like 5-nitropyridazin-3-amine, enabling the introduction of aryl, alkyl, and amino substituents with high efficiency and selectivity. The reactivity of the pyridazine (B1198779) ring, influenced by the electron-withdrawing nitro group and the electron-donating amino group, dictates the specific conditions required for successful coupling.

Palladium catalysis plays a pivotal role in the functionalization of heteroaromatic systems. rsc.org For scaffolds such as 5-nitropyridazin-3-amine, palladium-catalyzed reactions provide reliable pathways for creating new bonds at specific positions on the pyridazine ring. These transformations typically involve an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (for C-C coupling) or amine coordination (for C-N coupling), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.org The choice of ligands, bases, and reaction conditions is critical for achieving high yields and preventing side reactions. libretexts.orgnih.gov

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate. mdpi.com This methodology is applicable for the arylation of pyridazine systems. In the context of a 5-nitropyridazin-3-amine derivative, a halogenated version of the scaffold (e.g., a bromo- or chloro-substituted nitropyridazinamine) can be coupled with various arylboronic acids.

Research on related heterocyclic systems demonstrates the feasibility of this approach. For instance, C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives have been synthesized from their 3-bromo precursors using Suzuki–Miyaura coupling with a variety of aryl and heteroaryl boronic acids. researchgate.net The presence of a nitro group on the aromatic ring is generally tolerated in Suzuki-Miyaura reactions, although it may necessitate the use of specialized, bulky biarylphosphine ligands to achieve efficient coupling. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Related Heterocycles

| Catalyst System | Base | Solvent | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acids | Good | researchgate.net |

The Negishi coupling reaction provides another effective method for C-C bond formation, involving the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly valuable for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon atoms. wikipedia.org

For a 5-nitropyridazin-3-amine scaffold, Negishi coupling could be employed to introduce a wide range of alkyl, aryl, or vinyl substituents. This would typically require a halogenated pyridazine intermediate to serve as the electrophilic partner. The organozinc reagent can be prepared from the corresponding organohalide, offering broad substrate scope. While highly effective, the utility of Negishi coupling can be limited by the moisture and air sensitivity of the organozinc reagents. taylorandfrancis.com However, its reactivity makes it a powerful tool for constructing complex molecules. taylorandfrancis.comresearchgate.net The stereochemical outcome of Negishi couplings on alkenyl halides can be influenced by the choice of ligand on the palladium catalyst. nih.gov

Table 2: General Parameters for Negishi Coupling

| Catalyst | Ligand Examples | Common Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Palladium(0) or Nickel(0) | PPh₃, dppe, BINAP, XPhos | Organozinc compounds, Organic halides/triflates | Forms C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds | wikipedia.org |

The Buchwald–Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org For the 5-nitropyridazin-3-amine system, this reaction can be envisioned in two primary ways: N-arylation of the existing amino group or the introduction of a new amino substituent at a halogenated position on the pyridazine ring.

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the arylated amine. wikipedia.orglibretexts.org The choice of ligand and base is crucial for the reaction's success, with bulky electron-rich phosphine (B1218219) ligands and non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly employed. libretexts.orgbeilstein-journals.org The reaction has been successfully applied to nitroarenes, indicating its potential utility for the direct functionalization of nitro-substituted heterocyclic systems. mdpi.com

Table 3: Typical Reagents for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | beilstein-journals.org |

| Ligand | Xantphos, SPhos, PCy₃, BINAP | Stabilizes the palladium center and facilitates catalytic cycle | wikipedia.orgbeilstein-journals.org |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes deprotonation of the amine | libretexts.org |

| Amine Source | Primary/secondary alkylamines, Arylamines, Ammonia (B1221849) equivalents | Nucleophilic coupling partner | nih.govorganic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions

Annulation Reactions for Fused Heterocyclic Systems

Annulation reactions provide a direct pathway to construct fused heterocyclic systems by building a new ring onto an existing scaffold. For 5-nitropyridazin-3-amine, these reactions can utilize the inherent functionality of the amino and nitro groups, along with the reactivity of the pyridazine ring, to form bicyclic structures such as pyrazolopyridazines. These fused systems are of significant interest in medicinal and materials chemistry.

The synthesis of pyrazolo[3,4-c]pyridazine systems from pyridazine precursors is a well-established strategy. A key approach involves the reaction of a suitably substituted pyridazine with hydrazine (B178648) or its derivatives. In a relevant example, 5-acetyl-4-nitropyridazin-3(2H)-ones react with hydrazine at room temperature, leading to the substitution of the nitro group and subsequent cyclization to form pyrazolo[3,4-d]pyridazinones in excellent yields. clockss.org The nitro group in this context serves as an effective leaving group. clockss.org

This type of transformation highlights a potential route from 5-nitropyridazin-3-amine derivatives. By modifying the substituents on the pyridazine ring, the amino group and an adjacent carbon atom can participate in a condensation-cyclization sequence with a suitable reagent to form the pyrazole (B372694) ring. For example, the reaction of 3-amino-5-arylpyridazine-4-carbonitriles, which can be synthesized in a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate, demonstrates the construction of highly functionalized pyridazines that could serve as precursors for further annulation. scielo.org.za Similarly, the cyclization of 3-chloro-6-hydrazinyl-5-nitropyridazin-4-amine with cyanogen (B1215507) bromide yields a triazolo[4,3-b]pyridazine, showcasing another annulation pathway for nitro-substituted pyridazines. researchgate.net These examples underscore the utility of the nitropyridazine framework in constructing diverse fused heterocyclic systems.

Formation of Other Polycyclic Nitropyridazine Architectures (e.g., Triazolopyridazines, Oxadiazolopyridazines)

Beyond fused pyrazoles, the 5-Nitropyridazin-3-amine scaffold is amenable to the construction of other important polycyclic systems such as triazolopyridazines and oxadiazolopyridazines. These syntheses often leverage the reactivity of the 3-amino group.

The formation of a Current time information in Bangalore, IN.nih.govblumberginstitute.orgtriazolo[4,3-b]pyridazine ring can be achieved by reacting a 3-hydrazinopyridazine with a one-carbon electrophile like formic acid or an orthoester. An alternative approach involves the oxidative cyclization of an N-acylaminopyridazine. The synthesis of triazolopyridazines is of significant interest, with various methods developed based on the cyclization of functionalized pyridines. lp.edu.ua For example, reacting an aminopyridazine with reagents like 1,2-dibromoacetone can lead to the formation of the imidazo[1,2-b]pyridazine (B131497) core, a related fused system. google.com The synthesis of triazoloazine 3-oxides has also been investigated through the oxidative cyclization of 2-hydroxy-iminomethyleneaminoazines. capes.gov.br

The synthesis of oxadiazolopyridines can be approached by converting the amino group of the precursor into a hydrazide, which can then be cyclized. For instance, treatment of a carbohydrazide (B1668358) with an acyl chloride followed by cyclodehydration can yield a 1,3,4-oxadiazole (B1194373) ring. While the synthesis of oxadiazolopyridine cores was reported some time ago, their exploration continues in various fields. researchgate.net The synthesis of Current time information in Bangalore, IN.nih.govresearchgate.netOxadiazolo[3,4-b]pyridin-7-ol has been achieved starting from 4-chloro-3-nitropyridin-2-amine, demonstrating a pathway to related fused systems. nih.gov

Bioisosteric Modifications Utilizing the Pyridazine Framework

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of modern medicinal chemistry. numberanalytics.com The pyridazine ring is a valuable scaffold in this context due to its unique electronic and physicochemical properties. nih.gov

Pyridazinamines as Bioisosteres for Nitrogen-Containing Heterocycles

The pyridazine ring is endowed with distinct properties that make it an attractive bioisostere for other aromatic systems, including phenyl rings and other nitrogen-containing heterocycles like pyridine (B92270) or pyrimidine (B1678525). nih.govresearchgate.net Key features of the pyridazine nucleus include its weak basicity, a high dipole moment that can influence π-π stacking interactions, and a robust capacity for hydrogen bonding. nih.gov

Pyridazinamines, specifically, can act as bioisosteres for other amino-heterocycles. The arrangement of the nitrogen atoms in the pyridazine ring creates a unique electronic distribution and hydrogen bonding pattern compared to other diazines. blumberginstitute.org The presence of the amino group provides an additional hydrogen bond donor site, which can be critical for molecular recognition at a biological target. The development of aminopyridazine-based compounds has yielded potent therapeutic candidates, highlighting the value of this scaffold. researchgate.netdntb.gov.ua The pyridazine ring's ability to mimic azoles and other heterocycles in engaging with target proteins underscores its utility in bioisosteric replacement strategies. nih.gov

Strategies for Modulating Molecular Properties through Isosteric Replacements

Replacing a molecular fragment with a pyridazine ring is a deliberate strategy to modulate key properties relevant to drug development, such as potency, selectivity, and pharmacokinetics. blumberginstitute.orgresearchgate.net The inherent characteristics of the pyridazine ring can be leveraged to solve common problems encountered during lead optimization.

Key Molecular Properties and Their Modulation:

Dipole Moment and Polarity: The pyridazine ring possesses the largest dipole moment among the diazine heterocycles. nih.gov This high polarity can be used to increase the solubility of a molecule and reduce its lipophilicity, which are important factors for improving pharmacokinetic profiles.

Electron-Withdrawing Nature: The pyridazine ring is electron-deficient, a property that can enhance the acidity of attached NH substituents, thereby improving their hydrogen bond donating capability. blumberginstitute.org This electron-withdrawing character also increases the molecule's robustness towards metabolic oxidation by cytochrome P450 enzymes, a common strategy for reducing metabolic clearance. researchgate.net

Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors. This dual H-bonding capacity can lead to strong and specific interactions with biological targets, potentially increasing potency and selectivity. nih.gov

Basicity: Pyridazine is a weak base. rsc.org This property can be advantageous in drug design to avoid unwanted interactions or off-target effects associated with more basic heterocycles. The basicity can be tuned by substituents; for example, 3-aminopyridazines are generally more basic than the parent ring. blumberginstitute.org

By strategically incorporating the pyridazine framework, medicinal chemists can fine-tune a molecule's electronic, steric, and conformational properties to achieve a more desirable biological and pharmaceutical profile. scholarsresearchlibrary.com

Table 2: Impact of Pyridazine Framework as a Bioisostere

| Physicochemical Property | Characteristic of Pyridazine Ring | Potential Impact on Molecular Properties |

|---|---|---|

| Dipole Moment | High (approx. 3.9 D) | Increases polarity, enhances solubility, modifies stacking interactions. |

| Electron Density | Electron-deficient ring | Increases metabolic stability (resistance to oxidation), modulates pKa of substituents. |

| Hydrogen Bonding | Two adjacent nitrogen atoms (H-bond acceptors) | Provides robust and potentially dual H-bonding interactions with targets, improving binding affinity. |

| Basicity (pKa) | Weakly basic (pKa ≈ 2.3) | Reduces potential for off-target effects associated with basicity; can be tuned with substituents. |

Spectroscopic Characterization and Structural Elucidation of 5 Nitropyridazin 3 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule.

In the case of aminonitropyridine analogues, the positions of the substituents significantly influence the chemical shifts of the ring protons and carbons. For example, in the analogue 2-amino-5-nitropyridine (B18323), the electron-withdrawing nitro group and the electron-donating amino group create a distinct pattern of signals. The proton ortho to the nitro group is typically shifted downfield, while protons adjacent to the amino group are shifted upfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Nitropyridine Analogue. Data presented is for illustrative purposes based on known spectral information for compounds like 2-amino-5-nitropyridine.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~6.5 | ~108 |

| H-4 | ~8.1 | ~135 |

| H-6 | ~9.0 | ~158 |

| C-2 | - | ~162 |

| C-5 | - | ~138 |

For 5-Nitropyridazin-3-amine, one would expect two distinct signals in the ¹H NMR spectrum corresponding to the two aromatic protons on the pyridazine (B1198779) ring. The proton adjacent to the nitro group (at position 4 or 6) would likely appear at a lower field (higher ppm) compared to the other ring proton. Similarly, the ¹³C NMR spectrum would show four signals for the four unique carbon atoms of the pyridazine ring, with the carbon bearing the nitro group and the carbon attached to the amino group showing characteristic downfield shifts.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 5-Nitropyridazin-3-amine, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation, though for a planar aromatic system like 5-Nitropyridazin-3-amine, its primary use would be to confirm through-space proximity between substituents and ring protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques ideal for functional group identification.

FTIR spectroscopy excels at identifying polar functional groups. For 5-Nitropyridazin-3-amine, the key functional groups—amine (NH₂) and nitro (NO₂)—-give rise to strong, characteristic absorption bands.

N-H Vibrations: The primary amine group is identified by a pair of medium-to-strong absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. rockymountainlabs.com An N-H bending (scissoring) vibration is also typically observed around 1600-1650 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by two strong stretching absorptions: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. nih.gov

Ring Vibrations: The pyridazine ring itself has a series of characteristic vibrations, including C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. researchgate.net

Table 2: Expected FTIR Absorption Bands for 5-Nitropyridazin-3-amine.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| N-H Bending | 1600 - 1650 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to changes in dipole moment, Raman scattering is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce stronger signals in Raman spectra.

For 5-Nitropyridazin-3-amine, the FT-Raman spectrum would provide a valuable molecular fingerprint. orientjchem.org

The symmetric stretching vibration of the nitro group (around 1300-1370 cm⁻¹) is typically a very strong band in the Raman spectrum.

The aromatic ring stretching vibrations also give rise to prominent Raman signals, providing detailed information about the heterocyclic core.

Unlike in FTIR, the N-H stretching vibrations of the amine group are generally weak in Raman spectra.

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, enhancing the confidence of structural assignments. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

For 5-Nitropyridazin-3-amine (C₄H₄N₄O₂), the calculated monoisotopic mass is approximately 140.0334 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 140.

The fragmentation of the molecular ion can provide evidence for the presence of the nitro and amine functional groups. Common fragmentation pathways for nitroaromatic compounds include:

Loss of NO₂: A significant fragment ion at M-46 (m/z 94) due to the loss of a nitro radical (•NO₂).

Loss of NO: A fragment at M-30 (m/z 110) from the loss of nitric oxide (NO).

Ring Fragmentation: Subsequent fragmentation of the pyridazine ring could lead to the loss of molecules like HCN (27 Da), resulting in smaller fragment ions.

Analysis of the isotopic pattern of the molecular ion peak and the logical fragmentation cascade allows for the confirmation of the elemental composition and the structural features of 5-Nitropyridazin-3-amine. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 5-Nitropyridazin-3-amine, with a molecular formula of C₄H₄N₄O₂, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value serves as a benchmark for experimental HRMS data, allowing for unambiguous confirmation of the compound's elemental formula.

The precise mass is determined using the following isotopic masses:

¹²C = 12.000000 Da

¹H = 1.007825 Da

¹⁴N = 14.003074 Da

¹⁶O = 15.994915 Da

The comparison between the calculated and experimentally observed mass provides a high degree of confidence in the assigned molecular formula, a critical first step in structural elucidation.

Table 1: Theoretical Exact Mass Calculation for 5-Nitropyridazin-3-amine (C₄H₄N₄O₂)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 4 | 12.000000 | 48.000000 |

| Hydrogen (H) | 4 | 1.007825 | 4.031300 |

| Nitrogen (N) | 4 | 14.003074 | 56.012296 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total | | | 140.033426 |

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the molecular ion of 5-Nitropyridazin-3-amine is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the compound's structure, with cleavage occurring at the weakest bonds or leading to the formation of particularly stable ions.

Table 2: Plausible Mass Spectrometry Fragmentation of 5-Nitropyridazin-3-amine

| Fragment Ion | Mass Loss | m/z of Fragment | Description |

|---|---|---|---|

| [C₄H₄N₄O₂]⁺˙ | - | 140.03 | Molecular Ion (M⁺˙) |

| [C₄H₄N₃O]⁺ | NO | 110.03 | Loss of a nitro radical |

| [C₄H₄N₃]⁺ | NO₂ | 94.04 | Loss of the nitro group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. Although specific crystallographic data for 5-Nitropyridazin-3-amine is not available, analysis of closely related pyridazine and aminonitropyridine derivatives allows for a robust prediction of its solid-state structure.

The crystal structure would confirm the planar nature of the pyridazine ring, a key feature of aromatic heterocyclic systems. It would also provide precise measurements of bond lengths and angles, confirming the connectivity of the amino and nitro functional groups to the pyridazine core at positions 3 and 5, respectively. In related structures, the pyridazine ring dimensions are well-characterized, providing a reliable basis for comparison. Deviations from ideal planarity can sometimes occur due to steric hindrance between substituents, an effect that would be quantifiable through crystallographic analysis.

The solid-state packing of 5-Nitropyridazin-3-amine is expected to be dominated by a network of intermolecular interactions. The amino group (-NH₂) serves as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors. This functionality would likely result in strong N-H···O and N-H···N hydrogen bonds, linking molecules into extended chains or sheets.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula. For 5-Nitropyridazin-3-amine (C₄H₄N₄O₂), the theoretical elemental composition provides a clear benchmark for experimental validation. Agreement between the experimental and theoretical values confirms the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula.

Table 3: Theoretical Elemental Composition of 5-Nitropyridazin-3-amine

| Element | Atomic Weight ( g/mol ) | Molecular Formula | % Composition |

|---|---|---|---|

| Carbon (C) | 12.011 | C₄ | 34.29% |

| Hydrogen (H) | 1.008 | H₄ | 2.88% |

| Nitrogen (N) | 14.007 | N₄ | 40.00% |

| Oxygen (O) | 15.999 | O₂ | 22.84% |

| Total Molecular Weight | 140.10 g/mol | | 100.00% |

Based on a thorough review of available scientific literature, a dedicated computational and theoretical chemistry study focusing solely on 5-Nitropyridazin-3-amine that aligns with the specific structural outline requested could not be located. Research in this field has extensively covered related heterocyclic nitroamines, particularly derivatives of nitropyridine, but not the specific pyridazine isomer requested.

Therefore, it is not possible to provide a detailed article on the quantum chemical calculations for 5-Nitropyridazin-3-amine covering Density Functional Theory (DFT) applications, basis set selection, geometry optimization, Frontier Molecular Orbitals (HOMO-LUMO), charge distribution, and vibrational frequency calculations without resorting to extrapolation from dissimilar molecules, which would be scientifically inaccurate.

To provide context on the methodologies mentioned, computational studies on analogous molecules like 2-amino-3-methyl-5-nitropyridine and various 2-amino-nitropyridines have successfully employed these techniques. nih.govnih.govresearchgate.net For instance, researchers commonly use DFT with the B3LYP exchange-correlation functional combined with basis sets such as 6-311G(d,p), 6-311++G(d,p), or cc-pVTZ to perform geometry optimization and analyze electronic structures. nih.govnih.gov These studies typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. nih.gov Furthermore, vibrational frequency calculations are standard practice to correlate theoretical data with experimental infrared and Raman spectra. researchgate.net

However, due to the unique electronic and structural properties of the pyridazine ring system compared to the pyridine (B92270) ring, the specific quantitative results (e.g., bond lengths, angles, HOMO-LUMO energy gaps, vibrational frequencies) from studies on nitropyridines cannot be accurately attributed to 5-Nitropyridazin-3-amine.

A detailed and scientifically accurate article as per the requested outline would require a dedicated computational study to be performed on the 5-Nitropyridazin-3-amine molecule itself.

Computational and Theoretical Chemistry Studies of 5 Nitropyridazin 3 Amine

Quantum Chemical Calculations

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. It provides a localized, intuitive picture of bonding that aligns well with chemical concepts like lone pairs, bonds, and antibonds. This analysis is particularly insightful for understanding non-covalent interactions, such as hydrogen bonds, which are crucial in biological systems and crystal engineering.

The core of NBO analysis involves the transformation of the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized natural bond orbitals. This process allows for the examination of donor-acceptor interactions between the filled orbitals (donors) of one molecule and the empty orbitals (acceptors) of another. The strength of these interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair.

For 5-Nitropyridazin-3-amine, NBO analysis can elucidate the nature and strength of intermolecular hydrogen bonds. The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the nitro group can serve as hydrogen bond acceptors. By analyzing the interactions between the lone pair (LP) orbitals of the acceptor atoms and the antibonding (σ*) orbitals of the N-H bonds, it is possible to quantify the stability conferred by these hydrogen bonds.

A hypothetical NBO analysis of a dimer of 5-Nitropyridazin-3-amine might reveal the following key interactions:

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N (pyridazine ring) | σ(N-H) (amine group) | High | Strong Hydrogen Bond |

| LP(1) O (nitro group) | σ(N-H) (amine group) | Moderate | Hydrogen Bond |

| LP(1) N (amine group) | π*(C=N) (pyridazine ring) | Low | π-stacking contribution |

This table is illustrative and based on the expected interactions for the molecule.

This type of analysis provides a detailed electronic basis for the observed crystal packing and solution-state behavior of 5-Nitropyridazin-3-amine and its derivatives, guiding the design of new materials with specific intermolecular interaction motifs.

Density of States (DOS) Analysis

Density of States (DOS) analysis is a graphical representation of the number of available electronic states at each energy level within a molecule or material. It provides a global picture of the electronic structure and is instrumental in understanding the contributions of different atoms and orbitals to the molecular orbitals. The DOS spectrum is typically plotted with energy on the x-axis and the number of states on the y-axis.

For 5-Nitropyridazin-3-amine, a DOS analysis would be expected to show a dense distribution of states corresponding to the occupied molecular orbitals at lower energies and the unoccupied molecular orbitals at higher energies. The region around the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest, as it governs the molecule's reactivity and electronic properties.

A qualitative interpretation of the DOS and PDOS for 5-Nitropyridazin-3-amine would likely indicate:

The valence band (occupied states) is composed of contributions from the π-system of the pyridazine ring, the lone pairs of the nitrogen and oxygen atoms, and the σ-bonds.

The conduction band (unoccupied states) is likely dominated by the π*-antibonding orbitals of the pyridazine ring and the nitro group.

The PDOS of the nitro group would show significant contributions to the LUMO, reflecting its electron-withdrawing nature.

The PDOS of the amine group would contribute significantly to the HOMO, indicative of its electron-donating character.

This detailed understanding of the electronic landscape is crucial for predicting the molecule's behavior in chemical reactions and its potential for applications in areas like organic electronics.

Cheminformatics Approaches for 5-Nitropyridazin-3-amine Analogues

Cheminformatics employs computational and informational techniques to a broad range of problems in the field of chemistry. For analogues of 5-Nitropyridazin-3-amine, these approaches are vital for organizing, analyzing, and utilizing the vast amount of data generated from chemical synthesis and biological screening.

Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that characterize the chemical information of a molecule. These descriptors can be derived from the chemical structure and can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical descriptors. The overarching goal is to use these descriptors to build predictive models for various physicochemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with biological activity or physical properties, respectively. For a library of 5-Nitropyridazin-3-amine analogues, a QSAR study could be employed to predict their activity against a specific biological target.

The process typically involves:

Data Set Preparation: A collection of 5-Nitropyridazin-3-amine analogues with known biological activity is assembled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

| Descriptor Type | Example Descriptor | Property Predicted |

| Constitutional | Molecular Weight | Solubility, Permeability |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area | Receptor Binding Affinity |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, Redox Potential |

This table provides examples of descriptor types and their potential applications in property prediction for 5-Nitropyridazin-3-amine analogues.

Such predictive models are invaluable in the early stages of drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Chemical Space Mapping and Diversity Analysis of Nitropyridazinamine Libraries

Chemical space refers to the multi-dimensional space spanned by all possible molecules. Mapping and analyzing the chemical space occupied by a library of compounds, such as nitropyridazinamine derivatives, is crucial for understanding its diversity and potential for lead discovery.

Chemical Space Mapping involves representing each molecule as a point in a lower-dimensional space, typically 2D or 3D, based on its molecular descriptors. Techniques like Principal Component Analysis (PCA) are often used for dimensionality reduction. The resulting map provides a visual representation of the library's distribution, highlighting areas of high and low compound density.

Diversity Analysis quantifies the structural variety within a chemical library. A diverse library is more likely to contain compounds with a wide range of biological activities. Diversity can be assessed using various metrics, including:

Distance-based methods: Calculating the pairwise dissimilarity between all compounds in the library based on their molecular fingerprints or descriptors.

Cell-based methods: Dividing the chemical space into a grid and counting the number of occupied cells.

Scaffold analysis: Identifying and cataloging the different core structures (scaffolds) present in the library.

For a library of nitropyridazinamine analogues, a diversity analysis would ensure broad coverage of the relevant chemical space, increasing the chances of identifying novel and potent bioactive compounds.

Computational Approaches in Rational Drug Design (focusing on methodology and scaffold utility)

Rational drug design aims to discover and develop new medications based on a detailed understanding of the biological target. Computational methods are at the heart of this approach, and the 5-Nitropyridazin-3-amine scaffold presents an interesting starting point for such endeavors.

Structure-Based Drug Design (SBDD) Principles for 5-Nitropyridazin-3-amine Derived Scaffolds

Structure-Based Drug Design (SBDD) is a powerful methodology that relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid, to guide the design of potent and selective inhibitors. The 5-Nitropyridazin-3-amine scaffold can serve as a versatile core for the development of such inhibitors.

The SBDD process is iterative and generally follows these key steps:

Target Identification and Structure Determination: The first step is to identify a biologically relevant target and determine its 3D structure, usually through X-ray crystallography or cryo-electron microscopy.

Binding Site Analysis: The determined structure is analyzed to identify and characterize potential binding sites for small molecules.

Virtual Screening or Fragment Screening: Large libraries of compounds can be computationally screened (docked) into the binding site to identify initial hits. Alternatively, small molecular fragments can be screened to find those that bind weakly but efficiently.

Hit-to-Lead Optimization: The initial hits are then optimized to improve their binding affinity, selectivity, and pharmacokinetic properties. This is where the utility of a scaffold like 5-Nitropyridazin-3-amine becomes apparent. Its core structure can be systematically modified with different functional groups to explore interactions with various sub-pockets of the target's binding site.

Iterative Design and Synthesis: Computational models are used to predict the binding of newly designed analogues. The most promising compounds are then synthesized and their biological activity is experimentally determined. The crystal structure of the target in complex with a promising inhibitor can provide further insights for the next round of design.